Product packaging for L-2-Aminomethylphenylalanine(Cat. No.:CAS No. 959580-92-8)

L-2-Aminomethylphenylalanine

Cat. No.: B3432127
CAS No.: 959580-92-8
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 standard proteinogenic amino acids. nih.gov They can be naturally occurring or synthetically derived. nih.govuminho.pt The incorporation of ncAAs into peptides and proteins is a powerful strategy in chemical biology and drug discovery, offering a way to create molecules with enhanced stability, novel functions, and improved therapeutic properties. uminho.ptnih.gov L-2-Aminomethylphenylalanine falls into this category, representing a synthetic amino acid that provides a unique scaffold for creating peptidomimetics—molecules that mimic the structure and function of natural peptides. uminho.ptrsc.org

The defining feature of this compound is the presence of an additional primary amino group attached to the phenyl ring via a methyl group. This ortho-aminomethyl substitution provides a reactive handle that is distinct from the alpha-amino group of the amino acid backbone, allowing for selective chemical modifications. This dual functionality is a key aspect of its utility in constructing complex molecular architectures.

Significance in Advanced Peptide and Protein Engineering

Peptide and protein engineering involves the modification of peptide and protein structures to achieve desired properties. idtdna.comnih.gov The introduction of ncAAs like this compound is a cornerstone of modern protein engineering, enabling the creation of proteins with functions beyond what is possible with the standard 20 amino acids. nih.govidtdna.com

The significance of this compound in this field lies in its ability to introduce a site for orthogonal chemistry. The aminomethyl group can be used for a variety of chemical conjugations, such as the attachment of fluorescent probes, cross-linking agents, or other bioactive molecules, without interfering with the peptide backbone. This allows for the precise, site-specific modification of peptides and proteins.

Furthermore, the incorporation of this compound can induce specific conformational constraints on the peptide backbone. This can lead to the stabilization of desired secondary structures, such as turns or helices, which can be crucial for biological activity and receptor binding.

Overview of Current Research Trajectories for this compound-Derived Constructs

Current research involving this compound is diverse and expanding. One major trajectory focuses on its use as a building block for the synthesis of complex heterocyclic scaffolds. For instance, it serves as a starting material for the solution-phase parallel synthesis of 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. researchgate.netacs.org These structures are of interest in medicinal chemistry due to their potential biological activities. The synthesis strategy takes advantage of the two distinct nitrogen functionalities of the this compound core, allowing for differential substitution. researchgate.netacs.org

Another significant area of research is the incorporation of this compound and its derivatives into peptidosulfonyl fluorides as inhibitors of the proteasome's trypsin-like site. uu.nl Studies have explored how the basicity and structure of the side chain influence inhibitory potency and selectivity. uu.nl

Furthermore, research is exploring the use of this compound in the development of novel drug delivery systems. For example, it has been incorporated into block copolymers for the construction of "self-motivated" nanoparticles designed for combination chemotherapy. chinesechemsoc.org In these systems, the aminomethyl group is initially protected and can be deprotected under specific conditions (like the acidic tumor microenvironment) to trigger drug release. chinesechemsoc.org

The stereoselective synthesis of constrained analogues of opioid peptides has also utilized o-aminomethylphenylalanine, highlighting its role in creating conformationally restricted peptidomimetics with potential therapeutic applications. researchgate.net

Below is a data table summarizing key research findings related to this compound:

Research AreaKey FindingReference
Heterocyclic Synthesis Serves as a key starting material for the synthesis of benzazepinone (B8055114) derivatives. researchgate.net researchgate.netacs.org
Enzyme Inhibition Incorporated into peptidosulfonyl fluorides to create potent and selective proteasome inhibitors. uu.nl uu.nl
Drug Delivery Used in the design of acid-activated nanoparticles for controlled drug release in cancer therapy. chinesechemsoc.org chinesechemsoc.org
Peptidomimetics Employed in the synthesis of constrained opioid peptide analogues. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B3432127 L-2-Aminomethylphenylalanine CAS No. 959580-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376134
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-92-8, 158149-99-6
Record name 2-(Aminomethyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959580-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for L 2 Aminomethylphenylalanine and Its Derivatives

Stereoselective Synthesis of L-2-Aminomethylphenylalanine

The creation of the chiral center at the α-carbon with the desired L-configuration is a critical aspect of synthesizing this compound. Various stereoselective methods can be employed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic routes.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product.

Organocatalysis : Chiral amines, such as those derived from proline, can catalyze the asymmetric α-functionalization of carbonyl compounds. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to a suitable prochiral acceptor, followed by functional group manipulations to yield the desired amino acid. The catalyst's stereodirecting influence would be crucial in establishing the L-configuration at the α-carbon.

Transition Metal Catalysis : Chiral transition metal complexes, particularly those of rhodium and palladium, are powerful tools for asymmetric synthesis. A potential rhodium-catalyzed approach could involve the asymmetric hydrogenation of a dehydroamino acid precursor. The chiral ligand on the rhodium catalyst would control the facial selectivity of the hydrogenation, leading to the desired L-enantiomer.

Catalyst TypePotential ReactionKey Feature
Chiral Proline DerivativeAsymmetric Michael AdditionForms a chiral iminium ion intermediate to direct the nucleophilic attack.
Chiral Rhodium-Diphosphine ComplexAsymmetric HydrogenationThe chiral ligand creates a chiral environment around the metal center, leading to enantioselective hydrogenation.

Chiral Auxiliary Strategies

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

Evans Asymmetric Alkylation : The Evans oxazolidinone auxiliaries are widely used for the stereoselective alkylation of enolates. santiago-lab.com To synthesize this compound, an N-acylated Evans auxiliary could be enolized and then reacted with a 2-(bromomethyl)benzyl bromide derivative where the aminomethyl group is suitably protected. The steric hindrance of the auxiliary directs the alkylating agent to the opposite face of the enolate, establishing the desired stereochemistry. Subsequent hydrolysis removes the auxiliary to provide the chiral amino acid. santiago-lab.com

Schöllkopf Bis-Lactim Ether Method : The Schöllkopf method utilizes a chiral bis-lactim ether derived from a chiral amino acid (e.g., L-valine) and glycine (B1666218). wikipedia.org Deprotonation of the glycine unit followed by alkylation with a protected 2-(bromomethyl)benzyl bromide would proceed with high diastereoselectivity due to the steric shielding by the isopropyl group of the valine auxiliary. wikipedia.org Acidic hydrolysis then cleaves the bis-lactim ether to yield the this compound methyl ester and the recoverable valine methyl ester. wikipedia.org

Chiral AuxiliaryKey IntermediateStereocontrol Mechanism
Evans OxazolidinoneChiral N-acyl oxazolidinone enolateSteric hindrance from the auxiliary directs the approach of the electrophile.
Schöllkopf Bis-lactim EtherChiral bis-lactim ether anionThe bulky side chain of the auxiliary blocks one face of the anion, controlling the alkylation stereochemistry.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations. Transaminases are particularly useful for the asymmetric synthesis of amino acids.

Transaminase-Mediated Asymmetric Amination : A prochiral keto acid precursor to this compound could be stereoselectively aminated using an L-specific ω-transaminase. researchgate.net This enzymatic reaction would transfer an amino group from an amine donor (e.g., L-alanine or isopropylamine) to the ketone, creating the L-stereocenter with high enantiomeric excess. researchgate.netdiva-portal.org The required keto acid could be prepared through conventional organic synthesis. This approach avoids the need for chiral auxiliaries or expensive metal catalysts. diva-portal.org

Protecting Group Strategies for Selective Functionalization in Complex Syntheses

The presence of two amino groups and a carboxylic acid in this compound necessitates a careful selection of protecting groups to achieve selective functionalization, particularly when incorporating it into peptides or other complex molecules. nih.gov An orthogonal protecting group strategy is essential, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.deresearchgate.net

For Fmoc-based solid-phase peptide synthesis, a common strategy would involve:

α-Amino Group : Protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. semanticscholar.org

Side-Chain Aminomethyl Group : Protected with an acid-labile group such as the tert-butyloxycarbonyl (Boc) group.

Carboxylic Acid Group : This group is typically unprotected as it will be activated for coupling to the resin or the growing peptide chain.

This orthogonal scheme allows for the selective deprotection of the α-amino group with a base (e.g., piperidine) during peptide chain elongation, while the Boc group on the side chain remains intact. csic.es The Boc group is then removed during the final acid cleavage from the resin.

Functional GroupProtecting GroupDeprotection ConditionOrthogonality
α-AminoFmoc20% Piperidine (B6355638) in DMFOrthogonal to Boc and resin linkage
AminomethylBocTrifluoroacetic acid (TFA)Orthogonal to Fmoc
Carboxylic AcidNot Protected (for coupling)--

Solid-Phase Synthesis Applications for this compound-Containing Peptides

Solid-phase peptide synthesis (SPPS) is a highly efficient method for the stepwise assembly of peptides on a solid support. nih.gov The incorporation of this compound into a peptide sequence using Fmoc-based SPPS would follow a standard protocol. uci.edu

The appropriately protected this compound derivative, Fmoc-L-2-(Boc-aminomethyl)phenylalanine, would be coupled to the N-terminus of the growing peptide chain on the resin. The coupling is typically mediated by a carbodiimide-based reagent (e.g., DIC) and an activating agent (e.g., Oxyma). Following the coupling, the resin is washed to remove excess reagents. The Fmoc group is then removed with piperidine to expose the α-amino group for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled. The final peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the aminomethyl side chain) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. peptide.com

Solution-Phase Synthesis Methods for Complex this compound Scaffolds

Solution-phase synthesis remains a valuable tool for the preparation of complex molecular scaffolds where solid-phase methods may be limiting. One such class of complex scaffolds is the diketopiperazines (DKPs), which are cyclic dipeptides. nih.gov

The synthesis of a diketopiperazine containing this compound could be achieved by first preparing a linear dipeptide precursor. For example, Fmoc-L-2-(Boc-aminomethyl)phenylalanine could be coupled to the methyl ester of another amino acid (e.g., L-proline methyl ester) using standard solution-phase coupling reagents. After deprotection of the Fmoc group, the resulting dipeptide ester can undergo base-catalyzed intramolecular cyclization to form the diketopiperazine. mdpi.com This cyclization often proceeds with high efficiency. The Boc protecting group on the side chain would remain, allowing for further functionalization of the diketopiperazine scaffold if desired.

Reaction StepDescription
Dipeptide FormationCoupling of Fmoc-L-2-(Boc-aminomethyl)phenylalanine with another amino acid ester in solution.
Fmoc DeprotectionRemoval of the Fmoc group to expose the N-terminal amine of the dipeptide.
CyclizationBase-catalyzed intramolecular aminolysis to form the diketopiperazine ring.

Molecular Engineering and Derivatization Strategies for L 2 Aminomethylphenylalanine

Incorporation into Peptidomimetic and Macrocyclic Scaffolds

The integration of L-2-Aminomethylphenylalanine into peptide-based structures is a key strategy to develop novel therapeutic agents with improved pharmacological profiles. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. mdpi.comcore.ac.uk Macrocyclization, the process of forming a cyclic structure, is another effective approach to improve the drug-like properties of peptides. nih.govnih.gov

Another important design principle is the introduction of non-natural functionalities to improve metabolic stability. The additional aminomethyl group provides a site for chemical modification that is not typically found in natural amino acids, potentially rendering the resulting peptidomimetic resistant to enzymatic degradation.

Furthermore, the aminomethyl group can be utilized to create novel interactions with biological targets. This functional group can act as a hydrogen bond donor or acceptor, or as a point of attachment for other chemical moieties, thereby modulating the binding affinity and specificity of the peptidomimetic. A study on inhibitors of the VEGF-A165/NRP-1 complex demonstrated that replacing the C-terminal arginine with 4-aminomethyl-phenylalanine, a structurally similar analogue, resulted in inhibitors with significant activity. nih.gov This highlights the potential of the aminomethylphenylalanine scaffold in designing potent and stable peptidomimetics.

Design PrincipleRationalePotential Advantage
Conformational Constraint The rigid phenyl ring and the aminomethyl group can restrict the rotational freedom of the peptide backbone and side chains.Increased receptor affinity and selectivity.
Metabolic Stability The non-natural structure can confer resistance to proteolytic enzymes.Longer biological half-life.
Novel Interactions The aminomethyl group can participate in hydrogen bonding or serve as an attachment point for other functional groups.Enhanced binding affinity and specificity.
Scaffold for Diversity The aminomethyl group allows for the introduction of a wide range of chemical substituents.Exploration of structure-activity relationships.

The incorporation of this compound into a peptide sequence can have a profound impact on its conformational preferences. The steric bulk and the electronic properties of the aminomethylphenyl group can induce specific secondary structures, such as β-turns or helical motifs. researchgate.net The precise conformational outcome depends on the position of the this compound residue within the peptide chain and the nature of the neighboring amino acids.

Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism (CD), are crucial tools for elucidating the conformational landscape of peptides containing this compound. nih.govnyu.edu These studies can provide insights into the preferred dihedral angles of the peptide backbone and the orientation of the aminomethylphenyl side chain.

CompoundSequenceIC50 (µM)Half-life (t½)
Parent Compound 1 Lys(Har)-Dap-Pro-Arg4.729 h
Analogue with Har Lys(Har)-Dab-Pro-Har14.362 h or 66 h
Analogue with Phe(4-CH2-NH2) Lys(Har)-Dab-Pro-Phe(4-CH2-NH2)19.885 h

Data adapted from a study on VEGF-A165/NRP-1 inhibitors, showcasing the effects of incorporating a 4-aminomethyl-phenylalanine residue. nih.gov

Role as a Building Block in Non-Peptide Organic Synthesis

Beyond its use in peptidomimetics, this compound serves as a valuable chiral building block for the synthesis of a diverse range of non-peptide organic molecules. squarix.desigmaaldrich.comnih.govapolloscientific.co.uk Its bifunctional nature, possessing both a primary amine and a carboxylic acid, coupled with the reactive aminomethyl group on the aromatic ring, allows for a variety of chemical transformations.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring system. This compound can be a precursor for the synthesis of complex heterocyclic structures. The amino acid backbone can be used to construct the core of the heterocycle, while the aminomethyl group can be involved in cyclization reactions or serve as a point for further functionalization.

For instance, the amino and carboxyl groups can participate in condensation reactions with various reagents to form nitrogen-containing heterocycles such as benzodiazepines or quinazolinones. The aminomethyl group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of fused ring systems. The specific reaction conditions and the choice of coupling partners will dictate the final heterocyclic scaffold produced.

The development of ligands for metal catalysis and coordination chemistry is another area where this compound can be a valuable building block. The amino acid moiety and the aminomethyl group can act as coordination sites for metal ions. Schiff base ligands, formed by the condensation of the primary amine with an aldehyde or ketone, are particularly versatile in this regard. derpharmachemica.comresearchgate.netresearchgate.netresearchgate.netacademie-sciences.fr

The resulting metal complexes can exhibit interesting catalytic activities or be used as probes for biological imaging. The chirality of this compound can be transferred to the final ligand framework, which is highly desirable for asymmetric catalysis. The ability to modify the aminomethyl group allows for the fine-tuning of the electronic and steric properties of the ligand, thereby influencing the performance of the metal complex.

Rational Design of Probes and Reporter Molecules Utilizing this compound

Molecular probes and reporter molecules are essential tools in chemical biology for visualizing and studying biological processes. nih.gov The rational design of such molecules often involves the incorporation of specific functional groups that can interact with the target of interest or generate a detectable signal. This compound possesses features that make it an attractive candidate for the development of novel probes and reporters.

The aminomethyl group provides a convenient handle for the attachment of fluorophores, quenchers, or other reporter moieties without interfering with the peptide backbone. This allows for the synthesis of fluorescently labeled peptides or other small molecules that can be used to track their localization and interactions within cells.

Furthermore, the aminomethylphenylalanine scaffold itself can be part of a recognition motif for a specific biological target. The unique shape and electronic properties of this non-natural amino acid can lead to selective binding to a protein or other biomolecule. By conjugating a reporter group to this scaffold, it is possible to create a probe that can selectively label the target of interest. The design of such probes requires a detailed understanding of the structure-activity relationship of the this compound-containing ligand and its interaction with the biological target.

Advanced Bioconjugation Strategies Employing this compound

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins or peptides, is a cornerstone of drug development, diagnostics, and materials science. The unique structure of this compound, with its two distinct primary amines, presents both opportunities and challenges for advanced bioconjugation strategies.

The presence of the aminomethyl group allows for site-selective modifications that are not possible with natural phenylalanine. For instance, visible-light-induced photoredox catalysis has been successfully employed for the site-selective bioconjugation of phenylalanine residues in peptides and proteins. chemrxiv.orgchemrxiv.org This method allows for the formation of new carbon-nitrogen bonds under mild conditions. chemrxiv.org A similar approach could potentially be adapted for this compound, targeting the phenyl ring for functionalization while leaving the two primary amines available for orthogonal conjugation chemistries.

One could envision a dual-functionalization strategy where the alpha-amino group is used for standard peptide synthesis, and the aminomethyl group is reserved for a subsequent, highly specific bioconjugation reaction. This would allow for the precise attachment of payloads such as drugs, imaging agents, or polymers. The challenge, however, lies in achieving chemoselectivity between the two primary amines, which would likely require sophisticated protecting group strategies or the development of novel amine-selective ligation chemistries.

Table 1: Potential Bioconjugation Reactions for this compound

Reaction TypeTarget Functional GroupPotential ConjugateKey Considerations
Amide Bond FormationAminomethyl GroupCarboxylic acids, activated estersRequires selective protection of the alpha-amino group.
Reductive AminationAminomethyl GroupAldehydes, ketonesCan be performed under mild, biocompatible conditions.
Isothiocyanate CouplingAminomethyl GroupIsothiocyanatesForms a stable thiourea (B124793) linkage.
Orthogonal LigationAminomethyl Group (modified)Click chemistry partners (azides, alkynes)Requires initial derivatization of the aminomethyl group.

This table presents hypothetical applications based on standard bioconjugation techniques and has not been experimentally validated for this compound.

Development of Supramolecular Assemblies Incorporating this compound

Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional structures held together by non-covalent interactions. Amino acids and their derivatives are excellent building blocks for supramolecular assemblies due to their ability to form hydrogen bonds, electrostatic interactions, and, in the case of aromatic amino acids, π-π stacking interactions. nih.govmdpi.comnih.gov

The self-assembly of phenylalanine and its derivatives into nanostructures like fibrils and hydrogels is a well-documented phenomenon. nih.gov These materials have potential applications in drug delivery, tissue engineering, and biocatalysis. The incorporation of this compound into such assemblies could introduce new functionalities and control over the self-assembly process.

The additional aminomethyl group can participate in hydrogen bonding, potentially leading to more complex and stable supramolecular architectures. Furthermore, this group can be protonated to introduce positive charges, allowing for electrostatic interactions to play a more significant role in the assembly process. This could be utilized to create pH-responsive materials that assemble or disassemble under specific conditions.

For example, co-assembly with negatively charged molecules could lead to the formation of polyelectrolyte complexes with tunable properties. The ability to functionalize the aminomethyl group also opens the door to creating "smart" supramolecular materials that can respond to external stimuli or recognize specific biological targets. While the self-assembly of single amino acids is known, the introduction of additional functional groups, as in this compound, can significantly influence the resulting supramolecular structures. rsc.org

Table 2: Potential Supramolecular Assemblies of this compound

Assembly TypeDriving ForcesPotential PropertiesPotential Applications
Self-Assembled NanofibersHydrogen bonding, π-π stackingHigh aspect ratio, gelationTissue scaffolding, drug delivery
pH-Responsive HydrogelsElectrostatic interactions, hydrogen bondingTunable mechanical propertiesSmart drug release, biosensors
Co-Assembled VesiclesHydrophobic/hydrophilic interactionsEncapsulation of moleculesTargeted drug delivery
Hierarchical StructuresMultiple non-covalent interactionsComplex morphologiesAdvanced functional materials

This table is speculative and based on the known self-assembly behavior of other functionalized amino acids.

Computational and Theoretical Investigations of L 2 Aminomethylphenylalanine Systems

Molecular Dynamics Simulations of L-2-Aminomethylphenylalanine-Containing Peptides and Macromolecules

Hypothetical Research Focus:

Conformational Dynamics: Investigating how the aminomethyl group affects the peptide backbone and side-chain orientations.

Solvation Effects: Understanding the interaction of the modified amino acid with water or other solvent molecules.

Binding Affinities: Simulating the interaction of a peptide containing this compound with a biological target to predict binding strength and mode.

Data that would be generated from such studies, but is currently unavailable, would include:

Root Mean Square Deviation (RMSD) to assess structural stability.

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Radial Distribution Functions (RDFs) to characterize interactions with solvent.

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are employed to understand the electronic properties of molecules, which govern their reactivity and spectroscopic characteristics. For this compound, these calculations would be essential for a fundamental understanding of its chemical behavior.

Hypothetical Research Focus:

Molecular Orbital Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

Electrostatic Potential Mapping: Visualizing the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack.

Calculation of Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Key parameters that would be calculated, but are not present in the literature, are summarized in the table below:

ParameterDescription
HOMO EnergyEnergy of the highest occupied molecular orbital, related to electron donation.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electron acceptance.
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicating chemical stability.
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.
Dipole MomentA measure of the overall polarity of the molecule.

In Silico Modeling of Molecular Interactions for this compound Derivatives

In silico modeling, particularly molecular docking and pharmacophore modeling, is instrumental in drug discovery and design. These methods could be used to explore the potential of this compound derivatives as therapeutic agents.

Hypothetical Research Focus:

Molecular Docking: Predicting the preferred binding orientation of this compound derivatives within the active site of a target protein.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of derivatives.

A representative data table from such a study, which is currently not available, might look like this:

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Bioactivity
Derivative AProtein X-8.5Arg12, Asp54, Phe89Inhibitor
Derivative BProtein Y-7.2Tyr33, Leu78, Val101Agonist
Derivative CProtein Z-9.1Glu25, His64, Trp112Antagonist

Advanced Conformational Analysis via Computational Methods

The three-dimensional shape (conformation) of a molecule is critical to its function. Computational methods provide a means to explore the vast conformational landscape of a molecule like this compound.

Hypothetical Research Focus:

Potential Energy Surface (PES) Scanning: Systematically rotating rotatable bonds to identify low-energy conformers.

Ramachandran Plot Analysis: For peptides, this would show the sterically allowed regions for the backbone dihedral angles (phi and psi), and how the aminomethyl group might influence them.

Clustering Analysis: Grouping similar conformations obtained from simulations to identify the most populated conformational states.

A summary of findings from a conformational analysis, which is not available in the literature, could be presented as follows:

Conformer IDRelative Energy (kcal/mol)Dihedral Angles (φ, ψ, χ1)Key Intramolecular Interactions
Conf-10.0-60°, 140°, 65°Hydrogen bond (NH to C=O)
Conf-21.2-75°, 150°, 180°π-stacking (phenyl ring)
Conf-32.555°, -130°, -60°van der Waals contacts

Advanced Analytical Strategies for Structural and Mechanistic Elucidation of L 2 Aminomethylphenylalanine Constructs Beyond Basic Identification

High-Resolution Spectroscopic Analysis within Complex Architectures

Spectroscopic methods are indispensable for probing the intricate structural details of molecules. For complex constructs involving L-2-aminomethylphenylalanine, high-resolution techniques are employed to define stereochemistry, conformation, and covalent structure with exceptional precision.

Multi-dimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, providing insights into the spatial arrangement of atoms and the conformational preferences of flexible molecules like peptides. nih.gov For constructs containing this compound, NMR experiments performed in solvents like dimethyl sulfoxide (B87167) can elucidate the peptide's ensemble of conformations. nih.gov

Two-dimensional NMR experiments are central to this analysis. Techniques such as Total Correlation Spectroscopy (TOCSY) are used to identify protons that are part of the same amino acid residue (spin system), while Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) identify protons that are close to each other in space, regardless of whether they are on the same residue. nih.gov The distances derived from NOE/ROE signals serve as constraints for computational molecular modeling, allowing for the generation of a 3D structural ensemble that is consistent with the experimental data. nih.gov

Table 1: Representative NOE Correlations for a Hypothetical this compound (Amf) Containing Peptide

Proton 1Proton 2Correlation TypeImplied ProximityStructural Implication
Amf α-HAmf β-HIntra-residue< 5 ÅDefines side-chain orientation
Amf NHPreceding Residue α-HInter-residue< 5 ÅConstrains backbone torsion angle (φ)
Amf Aminomethyl CH₂Amf Aromatic Ring HIntra-residue< 5 ÅIndicates folding of the aminomethyl group
Amf α-HFollowing Residue NHInter-residue< 5 ÅConstrains backbone torsion angle (ψ)

This interactive table illustrates key through-space correlations used to build a 3D model. The presence and intensity of these NOE signals provide the distance constraints necessary for structural calculations.

Advanced mass spectrometry (MS) techniques are crucial for tracking the progress of chemical reactions and confirming the successful modification (derivatization) of this compound constructs. High-resolution mass spectrometers can provide exact mass measurements, allowing for the unambiguous determination of elemental compositions.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow large, non-volatile molecules to be analyzed without significant fragmentation. During a synthesis—for instance, the coupling of this compound to a peptide chain—MS can be used to monitor the reaction mixture over time. The disappearance of the reactant's molecular ion peak and the appearance of the product's peak at the expected higher mass-to-charge ratio (m/z) confirms the reaction's progress. Tandem mass spectrometry (MS/MS) can further be used to fragment the product ion, providing structural information that confirms the new covalent bond has formed at the correct position.

Table 2: Monitoring a Peptide Coupling Reaction with this compound via ESI-MS

CompoundFormulaExpected Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Reaction Stage
Peptide-COOHC₂₀H₂₈N₄O₆436.1958437.2031Reactant
This compoundC₁₀H₁₄N₂O₂194.1055195.1128Reactant
Coupled ProductC₃₀H₄₀N₆O₇620.2958621.3031Product

This table demonstrates how high-resolution mass spectrometry can distinguish between reactants and products based on their precise mass-to-charge ratios, providing a clear method for monitoring reaction completion.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule. nih.gov The technique involves crystallizing a highly purified sample of the this compound construct and then bombarding the crystal with an X-ray beam. The way the X-rays are diffracted by the electrons in the crystal creates a unique pattern, which can be mathematically processed to generate a map of electron density. nih.gov

This electron density map is then used to build an atomic model of the molecule, revealing bond lengths, bond angles, and the absolute stereochemistry at every chiral center. For a complex molecule containing the non-standard amino acid this compound, X-ray crystallography provides the most definitive and unambiguous structural evidence, resolving any questions about its conformation and integration within a larger molecular framework. nih.gov The resulting crystal structure is often a crucial piece of data for understanding biological function or reaction mechanisms at a molecular level.

Chromatographic Methods for Advanced Purity Assessment and Enantiomeric Resolution

Chromatography is essential for separating complex mixtures, assessing the purity of synthesized compounds, and resolving stereoisomers. For this compound constructs, advanced chromatographic techniques are vital for both analytical characterization and preparative purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of amino acids and peptides. springernature.com Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating complex mixtures generated during chemical synthesis. rsc.org In RP-HPLC, compounds are separated based on their hydrophobicity through interactions with a nonpolar stationary phase (e.g., C18).

A gradient elution, where the percentage of organic solvent in the mobile phase is increased over time, is typically used to separate the this compound construct from starting materials, reagents, and byproducts. nih.gov The purity of the target compound can be accurately assessed by integrating the area of its peak relative to the total area of all peaks in the chromatogram. The high resolution of modern HPLC systems allows for the separation of even closely related impurities.

Table 3: Example RP-HPLC Data for Purity Assessment of a Synthesized Compound

Peak NumberRetention Time (min)Peak Area (%)Identification
13.52.1Starting Material 1
28.21.5Byproduct
315.495.8This compound Construct (Product)
417.10.6Unknown Impurity

This interactive table shows a typical output from an HPLC analysis, where the product is identified as the major peak. Purity is calculated from the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. However, amino acids like this compound are polar and non-volatile due to their zwitterionic nature at neutral pH, making them unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com

To overcome this, a strategic derivatization step is required. jfda-online.com This involves a chemical reaction to convert the polar functional groups (e.g., -NH₂ and -COOH) into nonpolar, more volatile derivatives. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized this compound from other components in the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for identification. This approach is particularly useful in mechanistic studies for identifying small molecule byproducts or intermediates, which can provide critical clues about the reaction pathway. nih.govresearchgate.net

Table 4: Comparison of this compound Properties Before and After Derivatization for GC-MS Analysis

PropertyBefore DerivatizationAfter Silylation (e.g., with MSTFA)Suitability for GC
PolarityHighLowImproved
VolatilityVery LowHighImproved
Thermal StabilityProne to decompositionStableImproved
Molecular Weight194.23 g/mol 410.71 g/mol (for tri-TMS derivative)N/A

This table highlights the critical role of derivatization in making this compound amenable to GC-MS analysis by altering its key physicochemical properties.

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Dynamics

Chiroptical spectroscopy encompasses a set of powerful analytical techniques that provide information on the three-dimensional structure of chiral molecules. These methods are particularly sensitive to the stereochemistry and conformational dynamics of non-proteinogenic amino acids like this compound and its derivatives. The primary techniques in this category include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). These methods rely on the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

A thorough search of the scientific literature reveals a significant gap in experimental data specifically for this compound. While extensive research exists on the chiroptical properties of the parent amino acid, L-phenylalanine, and various other derivatives, no specific studies detailing the circular dichroism or vibrational circular dichroism spectra of this compound could be located. This absence of direct experimental data precludes the generation of specific data tables and a detailed analysis of its unique chiroptical properties.

However, based on the principles of chiroptical spectroscopy and data from related compounds, a theoretical framework for how these techniques could be applied to this compound can be discussed.

Theoretical Application to this compound:

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For aromatic amino acids like phenylalanine, the electronic transitions of the phenyl chromophore dominate the ECD spectrum in the UV region. The introduction of an aminomethyl group at the ortho position of the phenyl ring in this compound would be expected to significantly perturb these electronic transitions. This perturbation would arise from both steric and electronic effects, leading to a unique ECD spectrum that could be used as a fingerprint for the molecule.

In principle, the ECD spectrum could be used to:

Determine Stereochemical Purity: The ECD spectrum of this compound would be a mirror image of its D-enantiomer. This property allows for the highly sensitive determination of enantiomeric excess in a sample.

Analyze Conformational Dynamics: The rotational freedom around the various single bonds in this compound leads to a population of different conformers in solution. The observed ECD spectrum is a population-weighted average of the spectra of all conformers. By combining experimental ECD data with computational modeling (such as time-dependent density functional theory, TD-DFT), it is possible to gain insights into the preferred solution-state conformations of the molecule.

ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The data from ORD and ECD are interconvertible through the Kronig-Kramers relations.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy extends the principles of circular dichroism into the infrared region, probing the vibrational transitions of a molecule. VCD is particularly sensitive to the solution-state conformation and absolute configuration of chiral molecules. nih.govroyalsocietypublishing.org For a molecule like this compound, VCD could provide detailed information about the orientation of the aminomethyl group relative to the chiral center and the phenyl ring.

Key applications of VCD for this compound would include:

Absolute Configuration Determination: The VCD spectrum, when compared with quantum chemical calculations, can be a powerful tool for the unambiguous assignment of the absolute configuration (R or S) of a chiral molecule. royalsocietypublishing.org

Detailed Conformational Analysis: VCD is highly sensitive to the subtle nuances of molecular geometry. It could be used to study the intramolecular hydrogen bonding possibilities involving the aminomethyl group, the amino acid backbone, and the phenyl ring, which would govern the conformational preferences of the molecule in different solvent environments.

Data from a Related Compound: α-Methyl-L-phenylalanine

Emerging Research Directions and Future Perspectives for L 2 Aminomethylphenylalanine

Exploration in Novel Biomaterials and Polymer Science

The incorporation of unnatural amino acids into peptides and polymers is a rapidly advancing strategy for creating novel biomaterials with tailored properties. L-2-Aminomethylphenylalanine, with its additional primary amine, presents a unique opportunity for creating peptide-based hydrogels and smart polymers. This functional group can serve as a site for cross-linking, functionalization, or for introducing stimuli-responsive behavior.

Peptide-based hydrogels are a class of soft materials with applications in drug delivery, tissue engineering, and 3D cell culture. The self-assembly of short peptide sequences can be finely tuned by the chemical nature of the constituent amino acids. The presence of the aminomethyl group in this compound could be exploited to form new intermolecular interactions, such as hydrogen bonds or electrostatic interactions, thereby influencing the mechanical properties and morphology of the resulting hydrogel network. For instance, modifying short peptide sequences, like the well-studied phenylalanine-phenylalanine motif, can lead to the formation of multifunctional nanomaterials.

Furthermore, the primary amine of this compound can be used as a reactive handle for the covalent attachment of bioactive molecules, imaging agents, or for cross-linking the peptide nanofibers to enhance the mechanical stability of the hydrogel. This versatility makes this compound an attractive building block for the design of "smart" biomaterials that can respond to specific biological cues or external stimuli.

In polymer science, the oxidative polymerization of phenylalanine and its derivatives has been explored as a method for surface modification of implantable medical devices. These polycatecholamine coatings can enhance the biocompatibility and hydrophilicity of various materials. The aminomethyl group in this compound could potentially influence the polymerization process and the final properties of the coating, offering a new avenue for creating advanced biocompatible surfaces.

Below is a table summarizing potential applications of this compound in biomaterials:

Application AreaPotential Role of this compoundDesired Outcome
Peptide Hydrogels Structural component influencing self-assembly and mechanical properties.Tunable hydrogel stiffness and morphology.
Site for covalent cross-linking of peptide nanofibers.Enhanced mechanical stability and controlled degradation.
Anchor for conjugation of bioactive molecules.Functionalized scaffolds for tissue engineering or drug delivery.
Smart Polymers Introduction of pH-responsive elements.Stimuli-responsive materials for controlled release.
Surface Coatings Monomer for oxidative polymerization.Novel biocompatible coatings for medical devices.

Integration into Advanced Synthetic Biology Tools and Methodologies

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key technology in this field is genetic code expansion, which allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins. This is achieved through the use of an orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a nonsense or quadruplet codon.

The integration of this compound into proteins via genetic code expansion could unlock a range of new functionalities. The additional primary amine can serve as a bio-orthogonal handle for site-specific protein modification. For example, it could be used for the attachment of fluorescent dyes, cross-linkers, or therapeutic payloads. This approach offers precise control over the location of the modification, which is often not possible with traditional chemical methods that target natural amino acid residues like lysine.

The development of an OTS for this compound would likely involve the directed evolution of a known aaRS, such as a pyrrolysyl-tRNA synthetase (PylRS) or a tyrosyl-tRNA synthetase (TyrRS), to recognize this specific UAA. Researchers have successfully evolved PylRS variants to incorporate a variety of phenylalanine derivatives, including those with substitutions at the meta position. nih.gov This suggests that engineering a synthetase to accommodate the ortho-aminomethyl group is a feasible goal.

The successful incorporation of this compound into proteins would enable a host of applications, including:

Protein Labeling: Site-specific attachment of fluorophores for studying protein localization and dynamics.

Protein-Protein Cross-linking: Introducing photo-activatable cross-linkers to map protein interaction networks in living cells.

Enzyme Engineering: Modifying enzyme active sites to alter substrate specificity or catalytic activity.

Therapeutic Proteins: Creating antibody-drug conjugates with precise drug-to-antibody ratios.

The following table outlines the key components and potential applications of an orthogonal translation system for this compound:

ComponentDescriptionPotential Application
Engineered aaRS A variant of an existing synthetase (e.g., PylRS) evolved to specifically recognize and charge this compound onto its cognate tRNA.Enables the site-specific incorporation of the UAA into a target protein.
Orthogonal tRNA A tRNA that is not recognized by any of the endogenous aaRSs in the host organism and has an anticodon that decodes a nonsense or frameshift codon.Delivers the this compound to the ribosome for incorporation.
Target Protein A protein of interest containing a nonsense or frameshift mutation at the desired site of UAA incorporation.The final product with the incorporated this compound, ready for downstream applications.

Opportunities in Chemical Biology Tool Development and Mechanistic Probes

Chemical biology relies on the development of small molecules to study and manipulate biological systems. This compound and its derivatives have the potential to be developed into a variety of chemical biology tools, including fluorescent probes and mechanistic probes for studying enzyme activity.

Fluorescent probes are indispensable tools for visualizing biological processes in real time. An unnatural amino acid-based fluorescent probe has been developed for the detection of phenylalanine ammonia lyase (PAL), an enzyme involved in plant metabolism. This probe is catalytically deaminated by PAL, leading to a significant "off-on" fluorescence signal. A similar strategy could be employed to design probes based on this compound to monitor the activity of other enzymes, such as aminotransferases or other lyases. The aminomethyl group could be part of the recognition motif for the target enzyme or could be modified with a fluorophore and a quencher to create a FRET-based sensor.

Moreover, the unique chemical reactivity of the aminomethyl group could be exploited to design activity-based probes (ABPs). ABPs are small molecules that covalently bind to the active site of a specific enzyme or class of enzymes, allowing for their detection and characterization. A probe based on this compound could be designed to target enzymes that recognize phenylalanine or related structures, with the aminomethyl group acting as a nucleophile to form a covalent bond with the enzyme.

The table below summarizes potential chemical biology tools derived from this compound:

Tool TypeDesign PrincipleTarget Application
Fluorescent Probe Enzyme-cleavable linker between a fluorophore and a quencher, where the linker is a derivative of this compound.Monitoring the activity of specific enzymes in vitro and in living cells.
Activity-Based Probe This compound scaffold equipped with a reactive group ("warhead") and a reporter tag (e.g., biotin or a fluorophore).Profiling the activity of a class of enzymes in complex biological samples.
Mechanistic Probe Incorporation of this compound into a peptide substrate to study enzyme-substrate interactions.Elucidating the catalytic mechanism of enzymes.

Sustainable and Scalable Synthetic Routes for Industrial and Academic Applications

The widespread application of this compound in the aforementioned areas is contingent upon the availability of efficient, cost-effective, and environmentally friendly synthetic methods. While traditional chemical synthesis can produce this compound, such methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, making them less suitable for large-scale production.

Biocatalysis offers a promising alternative for the sustainable synthesis of L-phenylalanine and its derivatives. Phenylalanine ammonia lyases (PALs) catalyze the reversible amination of cinnamic acids to form L-phenylalanine. While PALs are a cost-effective method for producing various phenylalanine analogues, the development of a PAL-based process for this compound would require an enzyme that can accept an aminomethyl-substituted cinnamic acid as a substrate. Enzyme engineering and directed evolution could be employed to tailor the substrate specificity of existing PALs for this purpose.

Another biocatalytic approach could involve the use of transaminases, which catalyze the transfer of an amino group from a donor molecule to a keto acid. A chemoenzymatic route could be envisioned where a chemically synthesized 2-aminomethylphenylpyruvic acid is converted to this compound using a highly stereoselective transaminase.

The development of continuous flow processes for these biocatalytic reactions can further enhance their sustainability and scalability. Continuous flow systems offer advantages such as improved reaction kinetics, easier product isolation, and catalyst reusability, especially when using immobilized enzymes.

The table below compares potential synthetic routes for this compound:

Synthetic RouteAdvantagesChallenges
Chemical Synthesis Versatility in substrate scope.Multiple steps, use of hazardous reagents, potential for racemization.
Biocatalysis (PAL) High stereoselectivity, mild reaction conditions, environmentally friendly.Requires a PAL variant that accepts the substituted cinnamic acid.
Chemoenzymatic (Transaminase) High stereoselectivity from a transaminase.Requires the chemical synthesis of the corresponding keto acid.
Continuous Flow Improved productivity, catalyst reusability, simplified downstream processing.Requires optimization of reaction conditions and reactor design.

Q & A

Q. Q1. What are the standard synthetic protocols for L-2-aminomethylphenylalanine, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via reductive amination of keto-acid precursors or enzymatic modification of phenylalanine derivatives. For example, formylation reactions using formyl chloride in anhydrous solvents (e.g., dichloromethane) under alkaline catalysis are common . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–4°C for sensitive intermediates), and purification via recrystallization or chromatography. Impurities such as unreacted starting materials or diastereomers are monitored using reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. Q2. What analytical techniques are essential for characterizing this compound purity and stereochemistry?

Answer:

  • Chiral HPLC with a Crownpak CR-I column resolves enantiomers (e.g., L vs. D forms) using mobile phases like perchloric acid/MeOH .
  • NMR spectroscopy (1H/13C) confirms structure: the aminomethyl group’s protons resonate at δ 3.1–3.3 ppm (triplet), while aromatic protons appear as multiplet signals at δ 7.2–7.4 ppm .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 195.1 for C10H14N2O2) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to study the impact of this compound’s structural modifications on peptide stability?

Answer:

  • Comparative peptide synthesis : Incorporate this compound into model peptides (e.g., antimicrobial peptides) alongside unmodified phenylalanine. Assess stability via:
    • Circular dichroism (CD) to monitor α-helix/β-sheet retention under thermal or pH stress.
    • Proteolytic resistance assays using trypsin/chymotrypsin, quantifying degradation via LC-MS .
  • Molecular dynamics simulations (e.g., AMBER force fields) predict steric effects of the aminomethyl group on backbone flexibility .

Q. Q4. How should contradictory data on the bioactivity of this compound analogs be reconciled?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inert effects) may arise from:

  • Stereochemical impurities : Validate enantiomeric purity using chiral columns .
  • Cellular uptake variability : Use radiolabeled (e.g., 14C) analogs to quantify intracellular accumulation .
  • Assay conditions : Standardize MIC (minimum inhibitory concentration) protocols across pH 7.4 buffers and control for serum protein binding .

Q. Q5. What advanced strategies optimize this compound incorporation into non-ribosomal peptide synthetase (NRPS) systems?

Answer:

  • Substrate engineering : Modify adenylation domains of NRPS enzymes via site-directed mutagenesis to accommodate the aminomethyl group’s bulk .
  • Kinetic assays : Measure ATP-PPi exchange rates to compare activation efficiency against natural substrates (e.g., Km values < 50 μM indicate high affinity) .
  • Cryo-EM/X-ray crystallography : Resolve enzyme-ligand complexes to identify steric clashes and guide rational design .

Methodological Challenges

Q. Q6. What are the limitations of current chiral resolution methods for this compound, and how can they be addressed?

Answer:

  • Limitations : Low solubility in aqueous buffers complicates capillary electrophoresis (CE).
  • Solutions : Use micellar electrokinetic chromatography (MEKC) with SDS micelles or β-cyclodextrin additives to enhance separation .
  • Alternative : Enzymatic resolution with acylases or lipases selectively deprotects L-enantiomers .

Q. Q7. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Answer:

  • Coupling conditions : Use HOBt/DIC activation at 0°C to minimize base-induced racemization .
  • Monitoring : Test Fmoc-deprotection intermediates via MALDI-TOF for mass shifts indicative of D-form contamination .

Biological and Mechanistic Studies

Q. Q8. What in vitro models are suitable for evaluating this compound’s role in modulating enzyme activity?

Answer:

  • Kinase inhibition assays : Screen against tyrosine kinase panels (e.g., EGFR, Src) using fluorescence polarization (FP) with ATP-competitive probes .
  • Docking studies : AutoDock Vina predicts binding poses in catalytic pockets, prioritizing residues for mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-2-Aminomethylphenylalanine
Reactant of Route 2
L-2-Aminomethylphenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.